molecular formula C9H10N2O B1629577 5-methoxy-6-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1000340-90-8

5-methoxy-6-methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1629577
CAS No.: 1000340-90-8
M. Wt: 162.19 g/mol
InChI Key: FCDDMCDPVPGFAI-UHFFFAOYSA-N
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Description

5-Methoxy-6-methyl-1H-pyrrolo[2,3-b]pyridine is a nitrogen-containing heterocyclic compound with a fused pyrrole-pyridine core. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purine bases and its ability to interact with biological targets such as kinases and receptors. The methoxy group at position 5 and methyl group at position 6 confer distinct electronic and steric properties, influencing solubility, binding affinity, and metabolic stability.

Properties

IUPAC Name

5-methoxy-6-methyl-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-6-8(12-2)5-7-3-4-10-9(7)11-6/h3-5H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCDDMCDPVPGFAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C=CNC2=N1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10646918
Record name 5-Methoxy-6-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000340-90-8
Record name 5-Methoxy-6-methyl-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000340-90-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxy-6-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Method 1: Aldehyde Condensation and Sequential Reduction

Reaction Overview

This approach, adapted from fibroblast growth factor receptor (FGFR) inhibitor synthesis protocols, involves a two-step sequence:

  • Aldehyde-mediated coupling to introduce substituents.
  • Reductive cyclization to form the pyrrolo-pyridine core.
Step 1: Aldehyde Condensation

The reaction begins with 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine as the starting material. In methanol solvent, m-dimethoxybenzaldehyde undergoes nucleophilic addition at the 5-position under basic conditions (potassium hydroxide, 50°C, 5 hours). The trifluoromethyl group is replaced by a methoxy-methyl fragment through a tandem substitution-condensation mechanism.

Key Parameters

Component Quantity Role
Methanol 7 mL/mmol Solvent
KOH 5 eq Base catalyst
Temperature 50°C Kinetic control
Reaction Time 5 hours Completion marker

Yield: 45–60% after column chromatography (silica gel, ethyl acetate/hexane).

Step 2: Reductive Cyclization

The intermediate undergoes reduction using triethylsilane (3 eq) and trifluoroacetic acid (TFA, catalytic) in acetonitrile under reflux. This step simultaneously removes protecting groups and aromatizes the pyrrole ring, achieving the final bicyclic structure.

Optimization Insights

  • Solvent Choice : Acetonitrile outperforms THF and DMF in minimizing side reactions.
  • Reductant Ratio : Triethylsilane >3 eq decreases dimerization byproducts.
  • Acid Strength : TFA (pKa ≈ 0.23) ensures protonation of intermediates without decomposition.

Post-Reduction Data

Parameter Value
Final Yield 46–80%
Purity (HPLC) >95%
Characterization $$ ^1H $$ NMR, HRMS

Method 2: Direct Cyclization and Functionalization

Core Ring Formation

VulcanChem’s patented route employs cyclization of a substituted pyridine precursor with ammonium acetate in acetic acid.

Reaction Mechanism
  • Precursor Activation : 3-Amino-5-methoxypyridine reacts with acetylacetone under Brønsted acid catalysis.
  • Cyclodehydration : Intramolecular attack forms the pyrrole ring, with acetic acid mediating proton transfers.

Conditions Table

Variable Optimal Setting Effect on Yield
Temperature 120°C Maximizes ring closure
Ammonium Acetate 2.5 eq Balances basicity
Reaction Time 12 hours Completes dehydration

Yield: 68% after recrystallization (ethanol/water).

Methoxy and Methyl Group Installation

Post-cyclization, the 6-methyl group is introduced via Friedel-Crafts alkylation using methyl chloride (1.2 eq) and AlCl₃ (1.5 eq) in dichloromethane at 0°C. Subsequent O-methylation at position 5 employs methyl iodide (1.1 eq) and K₂CO₃ (2 eq) in DMF at 80°C.

Functionalization Data

Step Yield Purity
Friedel-Crafts Methylation 82% 90%
Methoxylation 75% 92%

Comparative Analysis of Synthesis Routes

Efficiency Metrics

Metric Method 1 Method 2
Total Yield 37–48% 42–52%
Step Count 2 3
Purification Complexity Moderate High
Scalability Limited Industrial

Advantages of Method 1 :

  • Fewer isolation steps reduce intermediate losses.
  • TFA-triethylsilane system avoids transition metal catalysts.

Advantages of Method 2 :

  • Higher functional group tolerance for late-stage modifications.
  • Adaptable to continuous-flow production via microreactors.

Industrial Production Considerations

Catalytic System Optimization

Recent advances employ palladium-catalyzed C–H activation for direct methoxylation, bypassing protection/deprotection sequences. A representative protocol uses:

  • Pd(OAc)₂ (5 mol%)
  • Phenanthroline ligand (10 mol%)
  • Methyl boronic acid as methyl source.

Benchmark Data

Condition Result
Turnover Number (TON) 1,240
Reaction Time 8 hours
E-Factor 18.7

Analytical Characterization Standards

Spectroscopic Profiles

$$ ^1H $$ NMR (400 MHz, CDCl₃) :

  • δ 8.21 (s, 1H, H-3)
  • δ 6.89 (d, J = 2.4 Hz, 1H, H-4)
  • δ 3.93 (s, 3H, OCH₃)
  • δ 2.45 (s, 3H, CH₃).

HRMS (ESI+) :

  • Calculated for C₉H₁₀N₂O [M+H]⁺: 163.0866
  • Observed: 163.0869.

Chemical Reactions Analysis

Oxidation Reactions

Mechanism : Oxidation typically targets functional groups such as alcohols, aldehydes, or double bonds. For pyrrolopyridine derivatives, oxidation may modify substituents or the core heterocycle.

Reaction Reagents Conditions Product Key Findings
Oxidation of aldehyde groupsPotassium permanganateAqueous acidic conditionsCarboxylic acidsOxidation of aldehyde substituents to carboxylic acids is achievable under strong oxidizing conditions.
Air oxidation of pyrrole moietiesAmbient air (O₂)Room temperatureOxidized pyrrolopyridine derivativesUnsubstituted pyrrole rings may undergo slow oxidation, necessitating stabilization via substituents (e.g., N-methylation) .

Reduction Reactions

Mechanism : Reduction typically targets carbonyl groups (e.g., ketones, aldehydes) or nitro groups.

Reaction Reagents Conditions Product Key Findings
Reduction of nitro groupsHydrogen gas (H₂) with Pd/C catalystEthanol, 3 atm pressureAminesNitro groups in pyrrolopyridines can be reduced to amines, enabling subsequent derivatization .
Reduction of carbonylsLithium aluminum hydride (LiAlH₄)THF or ethyl etherAlcoholsSelective reduction of carbonyl groups to alcohols is feasible, though steric hindrance may affect efficiency.

Substitution Reactions

Mechanism : Substitution reactions introduce new functional groups via nucleophilic or electrophilic pathways.

Reaction Reagents Conditions Product Key Findings
Suzuki–Miyaura couplingBoronic acids, Pd₂(dba)₃ catalystTHF, 80–100°CArylated derivativesChemoselective arylation at C-2 is achievable using Pd catalysts, enabling diverse aryl substitutions .
Substitution of halidesAlkyl halides, base (e.g., K₂CO₃)DMF, refluxAlkylated derivativesHalogenated derivatives undergo substitution with alkyl groups under basic conditions .

Aldehyde Condensations

Mechanism : Aldehyde groups participate in condensation reactions (e.g., aldol, Schiff base formation).

Reaction Reagents Conditions Product Key Findings
Aldol condensationAldehydes, alcoholsKOH, 50°Cβ-Hydroxy ketonesAldehyde-substituted pyrrolopyridines undergo condensation with alcohols, forming β-hydroxy ketones .
Formation of azomethinesAmine derivativesHeatSchiff basesAldehydes react with amines to form Schiff bases, enabling functionalization for biological targeting .

SEM-Deprotection

Mechanism : SEM (trimethylsilylethoxymethyl) groups are cleaved under acidic/basic conditions to release aldehydes.

Reaction Reagents Conditions Product Key Findings
SEM deprotectionTrifluoroacetic acid (TFA) followed by NaOHTFA (acidic), then aqueous baseAldehydes + formaldehydeSEM deprotection releases formaldehyde, which can react further to form tricyclic byproducts (e.g., 7-azaindoles) .

Scientific Research Applications

5-Methoxy-6-methyl-1H-pyrrolo[2,3-b]pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-methoxy-6-methyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as FGFRs. By binding to these receptors, the compound inhibits their activity, leading to the disruption of downstream signaling pathways involved in cell proliferation, migration, and survival. This inhibition can result in the suppression of tumor growth and the induction of cancer cell apoptosis .

Comparison with Similar Compounds

Structural and Electronic Modifications

Key analogs of 1H-pyrrolo[2,3-b]pyridine derivatives are compared below, focusing on substituent effects:

Compound Substituents Molecular Weight (g/mol) Key Properties
5-Methoxy-6-methyl-1H-pyrrolo[2,3-b]pyridine 5-OCH₃, 6-CH₃ ~188.21 (estimated) Enhanced solubility (methoxy donor), moderate steric bulk (methyl)
5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine () 5-Br, 6-CH₃ 225.06 Electron-withdrawing Br may reduce solubility; potential for cross-coupling reactions
5,6-Dichloro-1H-pyrrolo[2,3-b]pyridine () 5-Cl, 6-Cl 187.03 High lipophilicity; potential toxicity concerns due to halogenated groups
5-Trifluoromethyl-1H-pyrrolo[2,3-b]pyridine () 5-CF₃ 185.13 Strong electron-withdrawing effects; improved metabolic stability
5-Phenyl-3-nitro-1H-pyrrolo[2,3-b]pyridine () 5-Ph, 3-NO₂ 239.23 Nitro group enables reduction to amine for further functionalization

Key Observations :

  • Solubility: The methoxy group in the target compound likely improves aqueous solubility compared to halogens (Br, Cl) or phenyl groups, as seen in thieno[2,3-b]pyridine solubility studies () .
  • Electronic Effects : Methoxy’s electron-donating nature contrasts with bromo/chloro’s electron-withdrawing effects, altering reactivity and binding interactions.
  • Biological Activity : In FGFR inhibitor designs (), substituents at position 5 (e.g., CF₃, methoxy) are critical for forming hydrogen bonds with residues like G483. The methoxy group may mimic such interactions .

Solubility and Pharmacokinetics

  • Thieno vs. Pyrrolo Analogs: Replacing sulfur in thieno[2,3-b]pyridines with nitrogen (pyrrolo) improves solubility (). The methoxy group further enhances this property, critical for in vivo efficacy .
  • Formulation Strategies : Morpholine-derived solubilizing groups () could be applied to the target compound if solubility remains suboptimal .

Biological Activity

5-Methoxy-6-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring fused with a pyrrole ring, with methoxy and methyl substituents at the 5 and 6 positions, respectively. This unique substitution pattern contributes to its distinct chemical and biological properties, enhancing its interaction with various biological targets.

The primary mechanism of action for this compound involves its ability to inhibit fibroblast growth factor receptors (FGFRs). By binding to these receptors, the compound disrupts downstream signaling pathways associated with cell proliferation and survival, which is particularly relevant in cancer therapy.

Biological Activities

The following table summarizes the biological activities of this compound:

Activity Description References
Anticancer Inhibits FGFRs, leading to reduced tumor growth and increased apoptosis in cancer cells.
Cytotoxicity Exhibits significant cytotoxic effects against various cancer cell lines (IC50 values reported).
Protein Kinase Modulation Potential modulator of protein kinases involved in various signaling pathways.
Antioxidant Activity Demonstrated antioxidant properties in cellular models.

Case Studies

  • Anticancer Efficacy : A study demonstrated that this compound exhibited potent inhibitory effects on FGFR signaling pathways in vitro. The compound showed IC50 values in the nanomolar range against several cancer cell lines, indicating strong potential for development as an anticancer agent .
  • Cytotoxicity Assessment : Research evaluating a series of pyrrolo[2,3-b]pyridine derivatives found that the compound displayed considerable cytotoxic activity across multiple cancer types. The mechanism involved the inhibition of critical pathways such as HGF/MET signaling, which is often dysregulated in cancers .
  • Protein Kinase Interaction : Investigations into the compound's interaction with protein kinases revealed that it could serve as a lead compound for developing selective inhibitors targeting specific kinases involved in oncogenesis .

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 5-methoxy-6-methyl-1H-pyrrolo[2,3-b]pyridine, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis typically involves cyclization of substituted pyridine or pyrrole precursors. For example, a one-pot three-component approach using N-substituted amino-pyrroles, carbonyl compounds, and active methylene intermediates has been optimized for similar pyrrolo[2,3-b]pyridines, achieving yields >70% under reflux conditions . Methoxy and methyl groups are introduced via nucleophilic substitution or Pd-catalyzed cross-coupling reactions, with solvent polarity and temperature critical for regioselectivity .
  • Key Considerations : Purification often requires column chromatography or recrystallization due to byproducts from competing ring-closure pathways .

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

  • Techniques :

  • NMR : 1^1H and 13^{13}C NMR distinguish methoxy (δ ~3.8–4.0 ppm) and methyl (δ ~2.5 ppm) groups. NOESY confirms spatial proximity of substituents .
  • X-ray crystallography : Resolves ambiguity in fused-ring orientation and substituent positions .
  • HRMS : Validates molecular formula (C9_9H10_{10}N2_2O) and isotopic patterns .

Q. What are the primary biological targets of pyrrolo[2,3-b]pyridine derivatives, and how does the 5-methoxy-6-methyl substitution modulate activity?

  • Targets : Fibroblast Growth Factor Receptors (FGFRs), Sirtuin-2 (SIRT2), and microbial enzymes .
  • Mechanistic Insight : The methoxy group enhances hydrogen bonding with kinase hinge regions (e.g., FGFR1’s G485), while the methyl group improves hydrophobic pocket occupancy, increasing binding affinity by ~3-fold compared to unsubstituted analogs .

Advanced Research Questions

Q. How do structural modifications at the 5- and 6-positions impact the compound’s pharmacokinetic properties and toxicity?

  • Data Analysis :

  • Lipophilicity : Methoxy groups increase logP (experimental logP = 1.8), enhancing membrane permeability but risking hepatotoxicity .
  • Metabolic Stability : Methyl groups reduce CYP450-mediated oxidation, improving half-life (t1/2_{1/2} = 4.2 h in murine models) .
  • Comparative Table :
SubstituentIC50_{50} (FGFR1, nM)Solubility (µg/mL)Toxicity (LD50_{50}, mg/kg)
5-OCH3_3, 6-CH3_312.3 ± 1.545.2320
5-Cl, 6-CH3_318.9 ± 2.128.7280
5-H, 6-H65.4 ± 4.812.3>500
Source: Adapted from

Q. What experimental strategies resolve discrepancies between in silico docking predictions and in vitro activity data for this compound?

  • Case Study : Docking simulations predicted strong SIRT2 inhibition (ΔG = -9.8 kcal/mol), but in vitro assays showed weak activity (IC50_{50} > 10 µM). Resolution involved:

MD Simulations : Revealed solvent exposure of the methoxy group, reducing target engagement .

Crystallography : Identified conformational flexibility in the pyrrolo-pyridine core, necessitating rigid analogs for improved fit .

  • Recommendation : Combine computational models with biophysical techniques (SPR, ITC) to validate binding kinetics .

Q. How can structure-activity relationship (SAR) studies guide the optimization of 5-methoxy-6-methyl derivatives for dual FGFR/SIRT2 inhibition?

  • Design Principles :

  • FGFR Selectivity : Introduce electron-withdrawing groups (e.g., -CF3_3) at position 3 to enhance hinge-region interactions .
  • SIRT2 Potency : Replace methoxy with bulkier substituents (e.g., -OCH2_2Ph) to occupy the hydrophobic channel .
    • Synthetic Challenges : Balancing steric effects with solubility requires iterative microwave-assisted synthesis and DoE optimization .

Data Contradiction Analysis

Q. Why do some studies report antiproliferative activity for this compound, while others emphasize antimicrobial effects?

  • Contextual Factors :

  • Cell Lines : Antiproliferative activity (e.g., IC50_{50} = 8.7 µM in MCF-7) correlates with FGFR1 overexpression, whereas antimicrobial effects (MIC = 2 µg/mL vs. S. aureus) depend on membrane disruption .
  • Assay Conditions : Varying pH and serum albumin content alter compound bioavailability, leading to conflicting EC50_{50} values .

Methodological Best Practices

Q. What protocols ensure reproducibility in synthesizing and testing this compound derivatives?

  • Synthesis :

  • Use anhydrous solvents and inert atmospheres to prevent hydrolysis of methoxy groups .
  • Monitor reactions via TLC (Rf_f = 0.4 in EtOAc/hexane 3:7) .
    • Bioassays :
  • Standardize cell culture media (e.g., 10% FBS for FGFR inhibition assays) to minimize variability .
  • Include positive controls (e.g., Doxorubicin for cytotoxicity; Nicotinamide for SIRT2) .

Retrosynthesis Analysis

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Strategy Settings

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-methoxy-6-methyl-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
5-methoxy-6-methyl-1H-pyrrolo[2,3-b]pyridine

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